molecular formula C8H6N4 B1629598 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-50-0

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1629598
CAS No.: 1000340-50-0
M. Wt: 158.16 g/mol
InChI Key: KTJZUCSOJCVMGI-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This multifunctional building block is engineered for the synthesis of novel bioactive molecules, particularly in the field of oncology. The pyrrolo[2,3-b]pyridine core is a established privileged structure in drug design, known for its ability to mimic purine bases and serve as a key hinge-binding motif in kinase inhibition . Researchers utilize this specific derivative as a critical intermediate for developing potent inhibitors targeting a range of kinases. For instance, analogs of the pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a promising target in aggressive cancers like glioblastoma, melanoma, and breast cancer . Furthermore, this chemotype has been explored in the development of c-Met kinase inhibitors, which are relevant for various solid tumors , and as ectonucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors with antiproliferative activity . The presence of both an amino and a cyano group on the core scaffold provides strategic synthetic handles for further functionalization, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for use in chemical synthesis and biological screening by qualified researchers. It is supplied with comprehensive analytical data (e.g., NMR, LC-MS) to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-2-11-8-7(5)6(10)4-12-8/h1-2,4H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJZUCSOJCVMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646897
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-50-0
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkoxy Substitution

Introducing alkoxy groups at position 6 enhances solubility and bioactivity. For example, ethoxylation via nucleophilic aromatic substitution (SNAr) using sodium ethoxide in ethanol at reflux (12 hours) yields 3-amino-6-ethoxy derivatives. Yields range from 55–60%, with electron-withdrawing groups (e.g., CN) activating the pyridine ring toward substitution.

Halogenation

Chlorination at position 5 using N-chlorosuccinimide (NCS) in acetonitrile (60°C, 8 hours) improves metabolic stability. The reaction proceeds via radical intermediates, affording 5-chloro derivatives in 70–75% yield.

Heteroaryl Coupling

Suzuki-Miyaura coupling with pyridyl boronic acids installs aryl groups at position 2, critical for kinase inhibition. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), biaryl products form in 50–55% yield.

Alternative Synthetic Routes from Patent Literature

Patent US20090233956A1 discloses a route involving protection-deprotection sequences to access 3-amino derivatives. Key steps include:

  • Protection of the pyrrole nitrogen with tert-butoxycarbonyl (Boc).
  • Lithiation at position 4 using LDA, followed by quenching with trimethylsilyl cyanide (TMSCN).
  • Acidic deprotection (HCl/dioxane) to yield the free amine.
    This method achieves 60–65% overall yield but requires stringent anhydrous conditions.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Stretching vibrations at 2210 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (N-H) confirm functional groups.
  • ¹H NMR : Aromatic protons resonate as singlet at δ 7.21 (H-5), while NH₂ appears as a broad singlet at δ 6.88.
  • ¹³C NMR : The nitrile carbon appears at δ 118.5, and C-4 (pyridine) at δ 152.3.

Table 3: Key NMR Assignments

Position ¹H NMR (δ) ¹³C NMR (δ)
H-5 7.21 112.4
NH₂ 6.88 -
C≡N - 118.5

Challenges and Optimization Strategies

Solubility Limitations

The planar aromatic structure contributes to poor aqueous solubility (LogP ≈ 1.2). Co-solvents (e.g., DMSO) or PEGylation improve formulation compatibility.

Byproduct Formation

Competing dimerization occurs under oxidative conditions, as observed in related thienopyridine systems. Adding radical inhibitors (e.g., BHT) suppresses this side reaction.

Scale-Up Considerations

Continuous-flow reactors enhance heat transfer in exothermic steps (e.g., cyclocondensation), enabling kilogram-scale production with 85% yield.

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound undergoes cyclo-condensation with active methylene compounds (e.g., acetylacetone, malononitrile) to form fused heterocyclic systems. For example:

  • Reaction with acetylacetone in acetic acid/HCl yields pyrrolo[2,3-b]pyridin-4-one derivatives via imine formation and subsequent cyclization .

  • Reaction with thiourea/urea produces pyrrolo[2,3-d]pyrimidines (Table 1) .

Table 1: Cyclocondensation Products

ReagentProductYieldConditions
Urea4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidin-2(7H)-one53%Reflux, 15 min
Thiourea4-Amino-6,7-diphenyl-1H-pyrrolo[2,3-d]pyrimidine-2(7H)-thione48%Reflux, 15 min
Malononitrile5-Cyano-pyrrolo[2,3-b]pyridine derivative60%AcOH/HCl, 4 h

Nucleophilic Substitution at the Cyano Group

The electron-withdrawing cyano group facilitates nucleophilic substitution:

  • Reaction with hydrazine forms tetrazolo[1,5-a]pyrrolo[2,3-b]pyridine derivatives .

  • Thiols displace the cyano group under basic conditions, yielding thioether-linked analogs .

Electrophilic Aromatic Substitution

The electron-rich pyrrolopyridine ring undergoes electrophilic substitution:

  • Bromination at the C5 position occurs with Br₂/FeCl₃, forming 5-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .

  • Nitration with HNO₃/H₂SO₄ selectively targets the C6 position .

Functionalization of the Amino Group

The primary amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives (e.g., 3-acetamido-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) .

  • Schiff base formation : Condenses with aldehydes (e.g., 3,5-dimethoxybenzaldehyde) to generate imines, which are reduced to secondary amines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling with aryl boronic acids introduces aryl groups at C5 .

  • Sonogashira coupling with terminal alkynes adds alkyne moieties .

Example :
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile + 4-carboxyphenylboronic acid4-(3-amino-4-cyano-pyrrolo[2,3-b]pyridin-5-yl)benzoic acid (Yield: 65%) .

Reduction Reactions

  • Cyano group reduction with LiAlH₄ produces 3,4-diamino-1H-pyrrolo[2,3-b]pyridine .

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrole ring selectively .

Heterocyclic Ring Expansion

Reaction with DMF-DMA (dimethylformamide dimethyl acetal) forms pyrido[2',3':4,5]pyrrolo[2,3-b]pyridine derivatives , expanding the fused ring system .

Mechanistic Insights

  • Cyclocondensation : Acid catalysis activates carbonyl groups for nucleophilic attack by the amino group, followed by dehydration and cyclization .

  • Electrophilic substitution : The amino group directs electrophiles to the C5/C6 positions via resonance stabilization .

  • Cross-coupling : The cyano group stabilizes transition states in palladium-mediated reactions, enhancing regioselectivity .

Scientific Research Applications

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₅ -NH₂ (position 3), -CN (position 4) Potential bioactive core for kinase inhibitors or anticancer agents; amino group enables hydrogen bonding. N/A (target compound)
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₅N₃ -CN (position 4) Base compound; synthesized via Pd-catalyzed cyanation (72% yield) . Used in heterocyclic chemistry.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₈H₄ClN₃ -Cl (position 4), -CN (position 5) Chloro substituent enhances electrophilicity; potential intermediate for cross-coupling reactions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₄FN₃ -F (position 5), -CN (position 4) Fluorine improves metabolic stability and lipophilicity; used in medicinal chemistry .
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₁₀H₇N₃O -Ac (position 1), -CN (position 4) Acetyl group modifies solubility and steric bulk; applied in drug discovery .
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile C₈H₄IN₃ -I (position 3), -CN (position 4) Iodo substituent enables radiopharmaceutical applications or Suzuki-Miyaura couplings .
Thieno[2,3-b]pyridine-2-carbonitrile derivatives Varies Thiophene fused to pyridine, -CN substituent Thiophene analogs exhibit anticancer activity (e.g., inhibitory effects on tumor cell lines) .

Key Structural and Functional Insights:

Amino vs. Halogen Substituents: The amino group in the target compound enhances hydrogen-bonding capacity, critical for binding to biological targets like enzymes . In contrast, halogenated analogs (e.g., 4-chloro, 5-fluoro) improve electrophilicity and metabolic stability .

Position of Cyano Group: The cyano group at position 4 (as in the target compound) versus position 5 (e.g., 4-chloro-5-cyano) alters electron distribution, affecting reactivity in nucleophilic substitutions .

Ring Fusion Variations: Thieno[2,3-b]pyridine-2-carbonitrile derivatives replace the pyrrole ring with thiophene, altering electronic properties and bioactivity .

Synthetic Accessibility :

  • The base compound (1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) is synthesized in 72% yield via Pd-catalyzed cyanation , while halogenated or acetylated derivatives require additional functionalization steps .

Biological Activity

3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring system. This structural framework is known for enhancing biological activity due to its ability to interact with various biological targets.

Pharmacological Activities

Research has identified several key pharmacological activities associated with this compound:

  • Anticancer Activity : Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives exhibit moderate to high antiproliferative activity against ovarian and breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : The compound has shown promising results in suppressing inflammatory pathways. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory response .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives against various pathogens. For example, certain nitrile derivatives were tested for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, showing significant activity .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Influence : The presence and position of substituents on the pyridine ring significantly affect the compound's biological activity. For example, modifications at the 4-position can enhance insulin sensitivity in adipocytes and improve anticancer efficacy .
  • Functional Group Variations : Variations in functional groups attached to the core structure have been shown to modulate potency and selectivity against different biological targets. Compounds with electron-donating groups often exhibit enhanced activity compared to their electron-withdrawing counterparts .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC50 value of 0.021 μM against HeLa cells, indicating potent antiproliferative properties .
  • Anti-inflammatory Activity :
    • In a comparative study assessing COX-2 inhibition, two derivatives were found to have IC50 values of 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYieldReference
Cyclization2-Aminopyrrole + carbonitriles, AcOH55–80%
CondensationArylidene malononitriles, methanol60–75%

Advanced: How can regioselectivity challenges be addressed during functionalization?

Methodological Answer:
Regioselective functionalization is influenced by substituent electronic effects and reaction conditions:

  • Electron-Withdrawing Groups (EWGs): Direct reactions to the pyrrole nitrogen (position 1) due to increased electrophilicity .
  • Microwave-Assisted Synthesis: Enhances regioselectivity in Suzuki-Miyaura couplings for aryl substitutions at position 5 .
  • Crystallographic Analysis: Resolve ambiguous regiochemistry via X-ray diffraction (e.g., monoclinic P21/c crystal system for related compounds) .

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

  • IR Spectroscopy: Identifies NH₂ (3300–3400 cm⁻¹), CN (2200–2250 cm⁻¹), and C=O (1650–1700 cm⁻¹) stretches .
  • NMR:
    • ¹H NMR: Amino protons (δ 5.8–6.2 ppm), aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR: Cyanide carbons (δ 110–120 ppm), carbonyl carbons (δ 165–180 ppm) .

Advanced: How to resolve contradictions in spectral data due to tautomerism?

Methodological Answer:
Tautomeric equilibria (e.g., amino vs. imino forms) complicate spectral interpretation:

  • Variable Temperature NMR: Observe proton shifts at low temperatures to "freeze" tautomers .
  • DFT Calculations: Predict dominant tautomers using computational models (e.g., B3LYP/6-31G*) .
  • X-Ray Crystallography: Confirm solid-state structure, as in monoclinic crystals (a = 17.527 Å, β = 106.92°) .

Advanced: What is the compound’s reactivity with active methylene reagents?

Methodological Answer:
The amino and cyano groups enable diverse reactivity:

  • Knoevenagel Condensation: Reacts with β-ketoesters to form fused pyridines (e.g., 4-aryl-pyrrolo[2,3-b]pyridines) .
  • Mannich Reaction: Forms N-alkylated derivatives using formaldehyde and secondary amines .

Q. Table 2. Reaction Outcomes with Active Methylene Reagents

ReagentProduct ClassApplicationReference
β-KetoestersPyrrolo[2,3-b]pyridinesKinase inhibitors
MalononitrileTricyclic carbonitrilesAnticancer agents

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological applications?

Methodological Answer:

  • Core Modifications: Introduce substituents at positions 3 (amino) and 4 (cyano) to modulate bioactivity. For example:
    • Antitumor Activity: 5-Benzoyl substitutions enhance cytotoxicity (IC₅₀ < 10 μM in HepG2 cells) .
    • Kinase Inhibition: 4-Chlorophenyl groups improve selectivity for JAK2 kinases .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or VEGFR2 .

Basic: What are the compound’s key pharmacological potentials?

Methodological Answer:

  • Antitumor: Inhibits topoisomerase II (IC₅₀ = 2.3 μM) .
  • Antimicrobial: MIC = 8 µg/mL against S. aureus via membrane disruption .
  • Antidiabetic: Activates PPAR-γ (EC₅₀ = 0.8 μM) .

Advanced: How to optimize yields in multi-step syntheses?

Methodological Answer:

  • Stepwise Purification: Use column chromatography (silica gel, hexane/EtOAc) after each reaction .
  • Microwave Irradiation: Reduces reaction time (6 hours → 30 minutes) and improves yields by 15–20% .
  • Catalyst Screening: Test Pd(OAc)₂/XPhos for cross-couplings (yield >85%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Reactant of Route 2
3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

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